An In-Depth Technical Guide to the Chemical Properties and Stability of Siponimod-D11
An In-Depth Technical Guide to the Chemical Properties and Stability of Siponimod-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Siponimod-D11, a deuterated analog of the sphingosine-1-phosphate (S1P) receptor modulator, Siponimod. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this compound.
Chemical and Physical Properties
Siponimod-D11 is a synthetic compound where eleven hydrogen atoms on the cyclohexyl ring of Siponimod are replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic studies to differentiate the administered drug from its metabolites. The fundamental chemical and physical properties of Siponimod-D11 are summarized below.
| Property | Value | Reference |
| Chemical Name | (E)-1-(4-(1-(((4-(Cyclohexyl-d11)-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid | [1][2][3] |
| Molecular Formula | C₂₉H₂₄D₁₁F₃N₂O₃ | [1][2][3] |
| Molecular Weight | 527.70 g/mol | [1][3] |
| Appearance | Off-White to White Solid/Powder | [1][3] |
| Purity (by HPLC) | ≥97.7% | [1] |
| Isotopic Purity (atom % D) | ≥99% | [1] |
| Storage Condition | 2-8°C for long-term storage | [3][4] |
| CAS Number (unlabeled) | 1230487-00-9 | [1][2] |
Mechanism of Action and Signaling Pathway
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P₁) and 5 (S1P₅). Its mechanism of action involves binding to these receptors on lymphocytes, which leads to their internalization and degradation. This process prevents the egress of lymphocytes from the lymph nodes into the central nervous system (CNS), thereby reducing inflammation associated with autoimmune conditions like multiple sclerosis.[5]
The signaling cascade initiated by Siponimod binding to S1P₁ receptors is a critical aspect of its therapeutic effect. The following diagram illustrates this pathway.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and storage conditions. While specific forced degradation data for Siponimod-D11 is not extensively available in the public domain, studies on the non-deuterated Siponimod provide valuable insights into its stability profile. The deuteration on the cyclohexyl ring is not expected to significantly alter the chemical stability of the molecule under hydrolytic, oxidative, or photolytic stress conditions.
A study on the stability of Siponimod in both liquid (phosphate-buffered saline) and solid-state (electrospun polymer scaffolds) formulations at various temperatures provides quantitative data on its thermal stability.
Table 2: Thermal Stability of Siponimod in Solution and Solid-State
| Formulation | Temperature | Duration | Remaining Siponimod (%) | Reference |
| Liquid (PBS) | 4°C | 90 days | 81.0 ± 2.0 | [6] |
| Liquid (PBS) | 37°C | 90 days | 35.9 ± 1.6 | [6] |
| Solid-State | 4°C | 4 weeks | 91.4 ± 4.9 | [6] |
| Solid-State | 20°C | 4 weeks | 93.2 ± 4.7 | [6] |
| Solid-State | 37°C | 4 weeks | 83.6 ± 4.5 | [6] |
| Solid-State | 4°C | 12 weeks | 91.6 ± 9.5 | [6] |
| Solid-State | 20°C | 12 weeks | 93.6 ± 3.0 | [6] |
| Solid-State | 37°C | 12 weeks | 85.5 ± 0.2 | [6] |
These results indicate that Siponimod is more stable in a solid-state formulation compared to a solution, with degradation being more pronounced at higher temperatures.[6]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific quantitative results for Siponimod-D11 are not available, the types of degradation products for Siponimod have been categorized.
Table 3: Potential Degradation Pathways and Impurities of Siponimod
| Degradation Type | Potential Impurities | Reference |
| Process-Related | Unreacted intermediates, residual solvents (e.g., acetonitrile, ethanol), synthetic by-products. | [7] |
| Degradation | Oxidation by-products, hydrolysis products, thermal degradation products. | [7] |
| Elemental | Heavy metal traces (e.g., lead, arsenic, mercury, cadmium). | [7] |
Experimental Protocols
General Protocol for Forced Degradation Studies
The following is a generalized experimental protocol for conducting forced degradation studies on Siponimod or its deuterated analogs, based on standard industry practices and available literature.
Methodology:
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Acid Hydrolysis: A solution of Siponimod-D11 is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed.
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Base Hydrolysis: A solution of Siponimod-D11 is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., at 60°C). Samples are withdrawn, neutralized, and analyzed.
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Oxidative Degradation: A solution of Siponimod-D11 is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at various time intervals.
-
Thermal Degradation: Solid Siponimod-D11 is exposed to high temperatures (e.g., 80°C) in a stability chamber. The sample is then dissolved and analyzed.
-
Photolytic Degradation: Solid or solution samples of Siponimod-D11 are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is crucial for separating the parent drug from its degradation products. A validated HPLC method for Siponimod has been reported with the following parameters:
Table 4: Example of a Validated HPLC Method for Siponimod Analysis
| Parameter | Condition | Reference |
| Column | YMC-Triart C18 (250 mm × 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in water (75:25 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 257 nm | [8] |
| Injection Volume | 10 µL | [8] |
| Retention Time | ~6.54 minutes | [8] |
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties and stability of Siponimod-D11. While comprehensive stability data for the deuterated analog is limited, the information on Siponimod serves as a strong surrogate for understanding its stability profile. The provided data and protocols are intended to aid researchers and drug development professionals in their work with this important compound. Further studies are warranted to establish a complete stability profile specifically for Siponimod-D11.
References
- 1. esschemco.com [esschemco.com]
- 2. Siponimod-D11 | CAS | LGC Standards [lgcstandards.com]
- 3. Siponimod-d11 - Analytica Chemie [analyticachemie.in]
- 4. Siponimod-d11 - Analytica Chemie [analyticachemie.in]
- 5. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. crsubscription.com [crsubscription.com]
